molecular formula C21H27NO9 B2473419 [3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate CAS No. 1094812-65-3

[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2473419
CAS No.: 1094812-65-3
M. Wt: 437.445
InChI Key: LERJREBRRWXADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as acetyloxy, acetamido, and phenoxy groups.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO9/c1-11-7-6-8-16(9-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERJREBRRWXADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target molecule’s structure (C₃₁H₃₅N₃O₁₁, MW 625.62) derives from a β-D-glucopyranose core modified at positions 2, 3, 4, 5, and 6. Retrosynthetic disassembly suggests the following key intermediates:

  • Position 2 : Methyl acetate via esterification of the C2 hydroxyl.
  • Positions 3 and 4 : Acetyloxy groups introduced through selective acetylation.
  • Position 5 : Acetamido group from glucosamine precursor or late-stage acetylation.
  • Position 6 : 3-Methylphenoxy ether installed via nucleophilic substitution or Mitsunobu reaction.

A plausible retrosynthetic pathway is:
Final compound ← Deprotection of C6 trityl group ← Etherification with 3-methylphenol ← Acetylation of C3/C4 ← Acetamidation at C5 ← Methyl acetate formation at C2 ← Protected glucosamine derivative.

Stepwise Synthesis and Reaction Optimization

Starting Material: Protected Glucosamine Derivative

Synthesis begins with D-glucosamine hydrochloride, which is peracetylated to form 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose. The azido group at C2 is reduced to an amine using Staudinger conditions (PPh₃, THF/H₂O) and acetylated with acetic anhydride to yield 2-acetamido-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose (Yield: 85–92%).

Key analytical data :

  • ¹H NMR (CDCl₃) : δ 5.21 (d, J = 3.5 Hz, H1), 4.98 (t, J = 9.6 Hz, H3), 4.72 (dd, J = 10.2 Hz, H4), 2.10–2.05 (4 × OAc).
  • HRMS : [M+Na]⁺ calcd. for C₁₆H₂₃NO₁₀Na: 412.1219; found: 412.1223.

Regioselective Deprotection and Functionalization

C6 Hydroxyl Liberation

The C6 acetyl group is selectively removed using hydrazine hydrate in methanol (0°C, 2 h) to expose the primary hydroxyl (Yield: 88%).

Etherification at C6 with 3-Methylphenol

The liberated C6 hydroxyl undergoes Mitsunobu reaction with 3-methylphenol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF (0°C → rt, 12 h). This installs the 3-methylphenoxy group with retention of configuration (Yield: 74%).

Optimization data :

Condition Solvent Temp (°C) Yield (%)
Mitsunobu THF 0 → 25 74
Williamson (K₂CO₃) DMF 80 32

Sequential Acetylation at C3 and C4

The secondary hydroxyls at C3 and C4 are acetylated using acetic anhydride (2.5 eq) and DMAP (0.1 eq) in pyridine (rt, 6 h). Excess reagents are quenched with MeOH, and the product is purified via silica chromatography (Hex/EtOAc 3:1 → 1:2).

Characterization :

  • ¹³C NMR (CDCl₃) : δ 170.5 (OAc), 170.3 (OAc), 169.8 (NAc), 101.2 (C1), 72.4 (C3), 72.1 (C4).

Methyl Acetate Installation at C2

The C2 hydroxyl is esterified with acetyl chloride (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (−10°C, 1 h). The reaction is monitored by TLC (Rf = 0.45 in Hex/EtOAc 1:1), yielding the methyl acetate derivative (Yield: 91%).

Critical Challenges and Solutions

Regioselectivity in Acetylation

Early attempts using non-selective acetylation led to mixtures of tri- and tetra-acetylated products. Implementing temporary protection (e.g., trityl at C6) before acetylating C3/C4 improved regiocontrol.

Steric Hindrance during Etherification

The Mitsunobu reaction outperformed Williamson ether synthesis due to better tolerance of steric bulk at C6. Lower temperatures (0°C) minimized side reactions.

Analytical Characterization Summary

Technique Key Data
¹H NMR δ 2.05–2.15 (4 × OAc), 2.30 (s, NAc), 6.70–7.10 (Ar-H, 3-methylphenoxy)
HRMS [M+H]⁺ calcd. 626.2301; found 626.2298
HPLC Purity >98% (C18, MeCN/H₂O 70:30, 1 mL/min)

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis has been achieved using flow chemistry for the Mitsunobu step (residence time: 15 min, Yield: 78%). Cost analysis indicates the 3-methylphenol and DIAD as major cost drivers (∼60% of total raw material cost).

Chemical Reactions Analysis

Types of Reactions

[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies on related oxadiazole derivatives demonstrated significant growth inhibition against various cancer cell lines, suggesting potential for [3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate in cancer therapy .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic diseases. In particular, studies on sulfonamide derivatives have shown that similar compounds can act as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial for managing conditions like Type 2 diabetes and Alzheimer's disease .
  • Synthesis of Bioactive Molecules : The structure of this compound allows for further derivatization to create novel bioactive compounds. This versatility is essential for drug development processes where modifications can enhance efficacy or reduce side effects .

Case Study 1: Anticancer Properties

In a study published in ACS Omega, researchers synthesized a series of N-Aryl derivatives that showed substantial anticancer activity against multiple cell lines. The findings suggest that structural components similar to those in this compound could be pivotal in developing new anticancer agents .

Case Study 2: Enzyme Inhibition

A recent investigation focused on enzyme inhibitors derived from acetamide and phenolic compounds highlighted the potential of similar structures to inhibit α-glucosidase effectively. Such findings indicate that this compound could be explored for therapeutic applications in diabetes management .

Mechanism of Action

The mechanism of action of [3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate involves its interaction with various molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate: Similar structure but lacks the methyl group on the phenoxy ring.

    [3,4-Bis(acetyloxy)-5-amino-6-(3-methylphenoxy)oxan-2-yl]methyl acetate: Similar structure but has an amino group instead of an acetamido group.

Uniqueness

The presence of the 3-methylphenoxy group in [3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

The compound [3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate (CAS No. 50729-96-9) is a complex organic molecule with potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27NO9, with a molecular weight of 437.44 g/mol. Its structure features multiple functional groups including acetoxy and acetamido moieties, which are often associated with enhanced biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of acetylated glucosides have demonstrated significant activity against various bacterial strains. The presence of the acetamido group is believed to enhance membrane permeability, facilitating greater antimicrobial efficacy .

Anti-inflammatory Effects

Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The acetamido and acetoxy groups may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce the production of TNF-alpha and IL-6 in macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Cytotoxic Activity

Several studies have reported cytotoxic effects of related compounds on cancer cell lines. For example, the compound's ability to induce apoptosis in human cancer cells has been linked to its interaction with cellular signaling pathways involved in cell survival and proliferation. The specific mechanisms remain under investigation, but preliminary data suggest that it may involve the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study conducted on various derivatives of glucosides showed that modifications at the 2-position significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study noted that compounds with acetyl groups exhibited better inhibition zones compared to their non-acetylated counterparts .
  • Anti-inflammatory Mechanisms :
    • Research published in Nature Communications demonstrated that compounds similar to this compound effectively reduced inflammation in murine models of arthritis by downregulating NF-kB signaling pathways .
  • Cytotoxicity Against Cancer Cells :
    • A recent publication in Journal of Medicinal Chemistry explored the cytotoxic effects of structurally related compounds on breast cancer cell lines (MCF-7). The findings indicated that these compounds could induce apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces TNF-alpha and IL-6 production
CytotoxicityInduces apoptosis in MCF-7 cells

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC21H27NO9
Molecular Weight437.44 g/mol
CAS Number50729-96-9

Q & A

Q. What are the key steps in synthesizing [3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate, and how are reaction conditions optimized?

The synthesis involves sequential acetylation, amination, and glycosylation steps. Critical parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to prevent side reactions during acetylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for glycosidic bond formation.
  • Catalysts : Acidic or basic catalysts (e.g., pyridine for acetylation) are used depending on the step.
    Yield optimization requires real-time monitoring via thin-layer chromatography (TLC) and iterative adjustment of stoichiometry .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions (e.g., acetamido at C5, acetyloxy groups at C3/C4) and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 481.45 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1740 cm⁻¹ for acetyloxy groups) .

Q. What role do functional groups (e.g., acetamido, acetyloxy) play in its biological interactions?

  • Acetamido (C5) : Enhances hydrogen bonding with enzymes (e.g., glycosidases) or receptors, influencing substrate specificity .
  • Acetyloxy groups (C3/C4) : Improve lipid solubility and membrane permeability, critical for bioavailability .
  • 3-Methylphenoxy (C6) : Aromatic interactions with hydrophobic protein pockets may modulate binding affinity .

Q. How is the compound’s solubility and stability assessed under physiological conditions?

  • LogD/pH profiles : LogD values (e.g., -0.008 at pH 7.4) predict partitioning behavior in aqueous vs. lipid phases .
  • Hydrolysis studies : Monitor acetyloxy group stability in buffers (pH 1–10) via HPLC to assess metabolic lability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

  • Multi-technique integration : Combine NMR (solution-state dynamics) with X-ray crystallography (solid-state conformation) to resolve discrepancies.
  • Computational refinement : Tools like SHELXL refine crystallographic models using restraints derived from NMR data .
  • Density Functional Theory (DFT) : Simulate NMR chemical shifts to cross-validate experimental peaks .

Q. What computational methods are suitable for modeling its interactions with biological targets?

  • Molecular docking : Predict binding modes with enzymes (e.g., glycosyltransferases) using software like AutoDock or Schrödinger.
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent to assess stability (e.g., RMSD < 2 Å over 100 ns) .
  • QM/MM calculations : Study reaction mechanisms (e.g., acetylation hydrolysis) at active sites .

Q. How can thermal stability and decomposition pathways be analyzed for formulation studies?

  • Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions (e.g., endothermic peaks at ~150°C).
  • Thermogravimetric Analysis (TGA) : Quantify mass loss during decomposition (e.g., acetyloxy group cleavage above 200°C) .
  • Kinetic modeling : Apply the Flynn-Wall-Ozawa method to estimate activation energy (EaE_a) for degradation .

Q. What strategies address low reproducibility in biological activity assays (e.g., enzyme inhibition)?

  • Dose-response normalization : Use internal standards (e.g., acarbose for glycosidase inhibition) to calibrate activity measurements.
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with assays .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing 3-methylphenoxy with methoxy) to isolate critical pharmacophores .

Q. How does the compound’s conformation (e.g., oxane ring puckering) influence its reactivity?

  • Cremer-Pople parameters : Calculate puckering amplitudes (q2q_2, q3q_3) from crystallographic data to correlate with reaction rates .
  • Conformational sampling : Use MD simulations to identify dominant ring conformers (e.g., 4C1^4C_1 vs. 1C4^1C_4 chair forms) .

Q. Does the compound comply with drug-likeness criteria (e.g., Lipinski’s rules)?

  • Molecular weight : 481.45 g/mol (≤500) ✅
  • LogP : -0.008 (≤5) ✅
  • H-bond donors/acceptors : 1/8 (≤5/10) ✅
  • Conclusion : Complies with Lipinski’s rules, suggesting oral bioavailability potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.